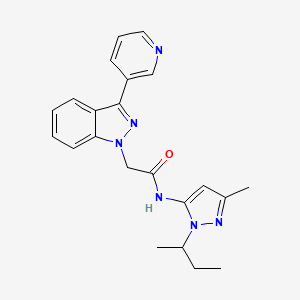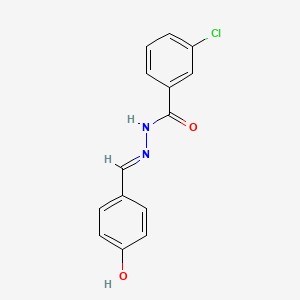![molecular formula C14H12ClN5O2S B6112307 N-(2-chlorophenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide](/img/structure/B6112307.png)
N-(2-chlorophenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide is a synthetic compound that has attracted significant attention in scientific research due to its potential applications in various fields, including medicine, biochemistry, and biotechnology. This compound is commonly known as clofarabine and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions.
Mécanisme D'action
Clofarabine exerts its antitumor effects through multiple mechanisms, including inhibition of DNA synthesis, induction of apoptosis, and modulation of cellular signaling pathways. It is a potent inhibitor of ribonucleotide reductase, an enzyme that is essential for DNA synthesis, and it also induces DNA damage and activates the p53 tumor suppressor pathway. In addition, clofarabine has been shown to modulate the activity of various cellular signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway.
Biochemical and physiological effects:
Clofarabine has been shown to have a number of biochemical and physiological effects, including inhibition of DNA synthesis, induction of apoptosis, and modulation of cellular signaling pathways. It has also been shown to have immunosuppressive effects, and it has been used in the treatment of graft-versus-host disease following hematopoietic stem cell transplantation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of clofarabine for laboratory experiments is its potent antitumor activity, which allows for the evaluation of its effects on tumor growth and survival. However, one of the limitations of clofarabine is its toxicity, which can limit its use in certain experimental systems. In addition, the high cost of clofarabine can also be a limiting factor for some laboratories.
Orientations Futures
There are a number of potential future directions for research on clofarabine, including the development of new formulations and delivery methods to improve its efficacy and reduce its toxicity. In addition, there is ongoing research into the use of clofarabine in combination with other chemotherapeutic agents to enhance its antitumor effects. Other areas of research include the identification of biomarkers that can predict response to clofarabine, as well as the investigation of its potential use in other disease states, such as autoimmune disorders and viral infections.
In conclusion, clofarabine is a synthetic compound that has significant potential for use in scientific research, particularly in the fields of cancer biology and immunology. Its potent antitumor activity, combined with its ability to modulate cellular signaling pathways and induce apoptosis, make it an attractive candidate for further investigation. Ongoing research into the development of new formulations and delivery methods, as well as the identification of biomarkers and new indications, will likely continue to drive interest in this compound in the years to come.
Méthodes De Synthèse
Clofarabine is synthesized by a multistep process that involves the reaction of 2-chlorophenylacetic acid with thionyl chloride to form 2-chlorophenylacetyl chloride. This intermediate is then reacted with 9-methylguanine to form the corresponding N-(2-chlorophenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide. The overall yield of this process is approximately 20%, and the purity of the final product is typically greater than 98%.
Applications De Recherche Scientifique
Clofarabine has been extensively studied for its potential applications in the treatment of various types of cancer, including acute lymphoblastic leukemia, acute myeloid leukemia, and myelodysplastic syndromes. It has been shown to have potent antitumor activity both in vitro and in vivo, and it has been approved by the FDA for the treatment of pediatric patients with relapsed or refractory acute lymphoblastic leukemia.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-2-[(9-methyl-6-oxo-1H-purin-8-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5O2S/c1-20-12-11(13(22)17-7-16-12)19-14(20)23-6-10(21)18-9-5-3-2-4-8(9)15/h2-5,7H,6H2,1H3,(H,18,21)(H,16,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMUXKYVXVJSLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC=N2)N=C1SCC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-methyl-4-{[2-(4-morpholinyl)-1,3-thiazol-5-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6112236.png)
![3-chloro-4-{[1-(3-furylmethyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B6112243.png)
![N'-[(2-hydroxy-6,7,8,9-tetrahydrodibenzo[b,d]furan-1-yl)methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B6112250.png)

![2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-4-quinolinylacetamide](/img/structure/B6112259.png)
![3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B6112262.png)
![N-{2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B6112270.png)
![1-[9-[2-(diethylamino)ethyl]-2-(2,5-dimethylphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]ethanone dihydrochloride](/img/structure/B6112282.png)

![7-(3,4-dimethoxyphenyl)-8-(2-hydroxyethyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6112298.png)
![{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetic acid](/img/structure/B6112315.png)
![2-{3-oxo-3-[3-(2-phenylethyl)-1-piperidinyl]propyl}pyrazine](/img/structure/B6112319.png)
![2-{3-[3-(2-chlorophenyl)-1-pyrrolidinyl]-3-oxopropyl}pyrazine](/img/structure/B6112325.png)
![N-(4'-fluoro-3-biphenylyl)-1-{[5-(hydroxymethyl)-2-furyl]methyl}prolinamide](/img/structure/B6112344.png)